An In-depth Technical Guide to the Physicochemical Properties of 5-(piperidin-3-yl)pyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 5-(piperidin-3-yl)pyrrolidin-2-one
Foreword: Navigating the Landscape of a Novel Scaffold
In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The pyrrolidinone and piperidine moieties are individually recognized as "privileged structures" due to their frequent appearance in biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] The fusion of these two rings into a single entity, 5-(piperidin-3-yl)pyrrolidin-2-one, presents a compelling scaffold for the design of new therapeutic agents. Its inherent three-dimensionality and the presence of key hydrogen bond donors and acceptors suggest a high potential for specific and potent interactions with biological targets.[3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating 5-(piperidin-3-yl)pyrrolidin-2-one and its derivatives. In the absence of extensive published experimental data for this specific molecule, this document provides a robust framework for its physicochemical characterization. We will delve into the predicted properties of this compound and provide detailed, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
1.1. Chemical Structure
The molecule 5-(piperidin-3-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring connected at the 5-position to the 3-position of a piperidine ring.
Structure of 5-(piperidin-3-yl)pyrrolidin-2-one
| Identifier | Value |
| IUPAC Name | 5-(piperidin-3-yl)pyrrolidin-2-one |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | Not available |
1.2. Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 5-(piperidin-3-yl)pyrrolidin-2-one. These values are estimations derived from computational models and should be confirmed by experimental determination.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | ~9.5 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| pKa (most acidic) | ~17-18 (amide N-H) | The amide proton is weakly acidic and unlikely to be ionized under physiological conditions. |
| LogP | ~ -0.5 to 0.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross biological membranes and its potential for off-target effects.[6] |
| Aqueous Solubility | Moderately to highly soluble | Crucial for drug formulation and bioavailability.[7] |
| Polar Surface Area | ~58 Ų | Influences membrane permeability and interactions with polar macromolecules. |
| Hydrogen Bond Donors | 2 | The N-H groups of the piperidine and pyrrolidinone rings can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the piperidine nitrogen can act as hydrogen bond acceptors. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 5-(piperidin-3-yl)pyrrolidin-2-one.
2.1. Determination of Acid Dissociation Constant (pKa)
The pKa value(s) of a compound are critical for understanding its behavior in different pH environments. For 5-(piperidin-3-yl)pyrrolidin-2-one, the most relevant pKa will be that of the secondary amine in the piperidine ring. Potentiometric titration is a robust and widely used method for pKa determination.[8][9]
2.1.1. Experimental Protocol: Potentiometric Titration
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.[10]
Materials:
-
5-(piperidin-3-yl)pyrrolidin-2-one
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Deionized water, degassed
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Accurately weigh approximately 10-20 mg of 5-(piperidin-3-yl)pyrrolidin-2-one and dissolve it in 50 mL of deionized water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly (e.g., to pH 2).
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve.
Causality Behind Experimental Choices:
-
Degassed Water: Using degassed water minimizes the interference of dissolved carbon dioxide, which can form carbonic acid and affect the accuracy of the pH measurements.
-
Standardized Titrants: The accuracy of the pKa determination is directly dependent on the precise concentration of the acid and base solutions.
-
Incremental Titrant Addition: Adding the titrant in small increments, especially around the equivalence point, ensures a well-defined titration curve, allowing for a more accurate determination of the inflection point.
2.1.2. Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
2.2. Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of lipophilicity. The shake-flask method is the traditional and most reliable method for LogP determination.[6]
2.2.1. Experimental Protocol: Shake-Flask Method
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[6]
Materials:
-
5-(piperidin-3-yl)pyrrolidin-2-one
-
n-Octanol, HPLC grade
-
Water, HPLC grade
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of 5-(piperidin-3-yl)pyrrolidin-2-one in either water or n-octanol.
-
In a separatory funnel, combine equal volumes of n-octanol and water.
-
Add a small, known volume of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
n-Octanol as the Organic Phase: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature.
-
Vigorous Shaking: This ensures that the system reaches equilibrium, meaning the rate of transfer of the compound from the aqueous to the organic phase is equal to the rate of transfer in the opposite direction.
-
Accurate Concentration Measurement: The precision of the LogP value is highly dependent on the accuracy of the concentration measurements in both phases.
2.2.2. Visualization: LogP Determination Workflow
Caption: Workflow for LogP determination by the shake-flask method.
2.3. Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's bioavailability. The shake-flask method is also considered the "gold standard" for determining thermodynamic solubility.[11][12][13]
2.3.1. Experimental Protocol: Equilibrium Shake-Flask Method
Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[11][12]
Materials:
-
5-(piperidin-3-yl)pyrrolidin-2-one, solid
-
Deionized water
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid 5-(piperidin-3-yl)pyrrolidin-2-one to a vial.
-
Add a known volume of deionized water to the vial.
-
Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Determine the concentration of the compound in the diluted supernatant using a calibrated analytical method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid ensures that the solution is saturated and that the measured concentration represents the thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: A sufficient equilibration time is necessary to ensure that the system has reached a true equilibrium state.
2.3.2. Visualization: Aqueous Solubility Determination Workflow
Caption: Workflow for aqueous solubility determination.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation. The following tables predict the key ¹H and ¹³C NMR chemical shifts for 5-(piperidin-3-yl)pyrrolidin-2-one.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.2 - 2.0 | m | Piperidine and pyrrolidinone CH₂ |
| ~2.1 - 2.4 | m | Pyrrolidinone CH₂ adjacent to C=O |
| ~2.5 - 3.2 | m | Piperidine CH₂ adjacent to NH |
| ~3.5 - 3.8 | m | Pyrrolidinone CH adjacent to piperidine |
| ~7.0 (broad s) | s | Pyrrolidinone NH |
| ~8.0 (broad s) | s | Piperidine NH |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~20 - 35 | Piperidine and pyrrolidinone CH₂ |
| ~40 - 50 | Piperidine CH₂ adjacent to NH |
| ~55 - 65 | Pyrrolidinone CH adjacent to piperidine and piperidine CH adjacent to pyrrolidinone |
| ~175 - 180 | Pyrrolidinone C=O |
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 (broad) | N-H stretch (piperidine and pyrrolidinone) |
| ~2850 - 2960 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1450 | C-H bend (scissoring) |
| ~1200 - 1300 | C-N stretch |
Conclusion and Future Directions
5-(piperidin-3-yl)pyrrolidin-2-one represents a promising scaffold for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its predicted physicochemical properties and detailed experimental protocols for their determination. The empirical data generated through these methods will be invaluable for establishing structure-activity relationships and guiding the optimization of lead compounds. Future work should focus on the synthesis and experimental characterization of this molecule to validate the predictions made in this guide and to fully explore its potential in drug discovery.
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